molecular formula C19H21BrN2O B2966075 N-(1-benzylpiperidin-4-yl)-3-bromobenzamide CAS No. 183158-40-9

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide

Cat. No. B2966075
CAS RN: 183158-40-9
M. Wt: 373.294
InChI Key: RHEHCYIXUWNOJN-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)-3-bromobenzamide” is a chemical compound. It’s structurally similar to “N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide”, which has an empirical formula of C19H21FN2O and a molecular weight of 312.38 .

Scientific Research Applications

Synthesis and Characterization of Benzamide Derivatives

Research has shown that benzamide derivatives, including compounds related to N-(1-benzylpiperidin-4-yl)-3-bromobenzamide, have been synthesized and characterized for their potential as CCR5 antagonists. These compounds have been evaluated for their biological activity, suggesting their application in therapeutic areas targeting CCR5 receptors (H. Bi, 2015).

Potential for PET Imaging of σ Receptors

Another significant application involves the synthesis of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide for PET imaging. In vitro studies highlighted these compounds' high affinities to σ receptors, indicating their utility in PET imaging for σ receptors in humans. This development opens avenues for non-invasive imaging techniques that could aid in diagnosing and understanding various neurological disorders (C. Shiue et al., 1997).

Therapeutic and Diagnostic Applications

The research extends to exploring the therapeutic and diagnostic applications of benzamide derivatives. This includes investigating these compounds for their efficacy in melanoma imaging, acting as inhibitors for poly(adenosine diphosphate-ribose) synthesis, and their roles in antibacterial activities against resistant strains like MRSA. The versatility of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide related compounds in various scientific research areas underscores their potential in developing new therapeutic and diagnostic tools.

For instance, studies on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have revealed high melanoma uptake, suggesting their use in imaging melanoma metastases (M. Eisenhut et al., 2000). Similarly, the synthesis and pharmacological characterization of specific benzamide derivatives have been linked to high affinity σ receptor ligands, potentially useful for imaging breast cancer (C. John et al., 1995).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEHCYIXUWNOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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